molecular formula C9H11NO B1295002 Isopropyl 2-pyridyl ketone CAS No. 59576-30-6

Isopropyl 2-pyridyl ketone

Cat. No. B1295002
CAS RN: 59576-30-6
M. Wt: 149.19 g/mol
InChI Key: OPPJOYDMQXHCFS-UHFFFAOYSA-N
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Description

Isopropyl 2-pyridyl ketone, also known as 2-methyl-1-(2-pyridinyl)-1-propanone, is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-pyridyl ketone complexes involves the use of Schiff bases N, N ′-bis- (pyridin-2-yl-benziliden)-propan-1,3-diamine (bpbpd) and N, N ′-bis- [1- (pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) with Co (II), Ni (II), Zn (II) and Cd (II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .


Molecular Structure Analysis

The InChI code for Isopropyl 2-pyridyl ketone is 1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 . The structure of a cadmium (II) complex was accomplished by single-crystal X-ray diffraction .


Chemical Reactions Analysis

2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols .


Physical And Chemical Properties Analysis

Isopropyl 2-pyridyl ketone has a density of 1.01g/cm3 and a boiling point of 223.1ºC at 760 mmHg . It is a colorless to yellow liquid .

Scientific Research Applications

Photochemical Studies

Isopropyl 2-pyridyl ketone has been a subject of interest in photochemical studies. Brown and Shambhu (1971) explored the photochemical preparation and rearrangement of methoxypyridyl phenyl glycols using solutions of various methoxypyridyl phenyl ketones, including 6-methoxy-3-pyridyl phenyl ketone and others, in isopropyl alcohol. They found that these ketones underwent bimolecular reduction to yield pinacols and rearranged under certain conditions (Brown & Shambhu, 1971).

Catalysis in Hydrogenation

In the realm of catalysis, Weiwei Jin, Liandi Wang, and Zhengkun Yu (2012) synthesized Ruthenium(II) complexes with pyrazolyl–pyridyl–pyrazole ligands. These complexes demonstrated high catalytic activity in the transfer hydrogenation of ketones in refluxing isopropyl alcohol. This study highlights the role of isopropyl 2-pyridyl ketone in facilitating efficient catalysis (Jin, Wang, & Yu, 2012).

Synthesis of 2-Pyridyl Ketones

Maolin Sun et al. (2020) reported a practical method for rapid synthesis of 2-pyridyl ketone library in continuous flow. This method is significant as 2-pyridyl ketones are key components in bioactive molecules and are used as precursors for asymmetric catalysis. Their method provides a rapid, reliable, and environmentally friendly approach for synthesizing diverse 2-pyridyl ketones, including isopropyl 2-pyridyl ketone (Sun et al., 2020).

Synthesis of Isopropyl and Tert-butyl Pyridyl Ketones

K. Rubina, Y. Gol'dberg, and M. Shymanska (1989) explored the synthesis of isopropyl and tert-butyl pyridyl ketones via alkylation of acetylpyridines. Their study provides insights into the chemical processes and conditions that facilitate the formation of these compounds, indicating the potential for varied applications in chemical synthesis and industrial processes (Rubina, Gol'dberg, & Shymanska, 1989).

Safety And Hazards

Isopropyl 2-pyridyl ketone is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJOYDMQXHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208239
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-pyridyl ketone

CAS RN

59576-30-6
Record name 2-Methyl-1-(2-pyridinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-(2-pyridyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-(2-pyridyl)propan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Rubina, Y Goldberg, M Shymanska - Synthetic Communications, 1989 - Taylor & Francis
… /KOH system in the presence of 18-crown-6 (the molar ratio 1:MeI: KOH:18-crown-6 = 1:8:10:0.01) at room temperature gives a di-C-alkylation product - isopropyl 2-pyridyl ketone (1) …
Number of citations: 11 www.tandfonline.com
T Yang, Z Zhang, J Zhang, Y Li, W Li… - Journal of Medicinal …, 2022 - ACS Publications
… To this end, we optimized a series of gallium (Ga, III) isopropyl-2-pyridyl-ketone thiosemicarbazone compounds to obtain a Ga compound (C4) with remarkable cytotoxicity and then …
Number of citations: 10 pubs.acs.org
J Adamson, EE Glover - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The oxime derived from isopropyl 2-pyridyl ketone was obtained as a gum from which … oxide (18) was obtained by heating isopropyl 2-pyridyl ketone oxime and bromoacetaldehyde in a …
Number of citations: 7 pubs.rsc.org
R Bodalski, AR Katritzky - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
Reinvestigation of the reaction of [18O]acetic anhydride with alkylpyridine 1-oxides confirms the conclusion of Oae et al. that intramolecular scrambling of the oxygen atoms of the …
Number of citations: 13 pubs.rsc.org
CH CHANG - 1959 - search.proquest.com
CHANG, Charles Hung, 1922– Page 1 This dissertation has been. 64–3284 microfilmed exactly as received CHANG, Charles Hung, 1922– THE REACTION OF EPOXYETHERS VITH …
Number of citations: 0 search.proquest.com
N Akhtar, AK Wani, M Jan, S Sinha… - … Journal of Molecular …, 2023 - ncbi.nlm.nih.gov
… The LF- gallium (Ga, III) isopropyl-2-pyridyl-ketone thiosemicarbazone compound (C4) nanoparticle had a higher capability to hinder tumor growth compared to LF or C4 used alone by …
Number of citations: 7 www.ncbi.nlm.nih.gov
MC Weis - 1966 - Texas Tech University
Number of citations: 3

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